N-(4-phenylcyclohexyl)cycloheptanamine is a chemical compound with the molecular formula and a molecular weight of 281.45 g/mol. It is classified as an amine and is part of a broader category of cyclic hydrocarbon compounds. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various physiological disorders. Its structure comprises a cycloheptane ring bonded to a cyclohexyl group, which in turn is substituted with a phenyl group.
The compound is recognized in various chemical databases, including PubChem, where it is listed under the Compound Identifier (CID) 29770255 . It falls under the category of cyclic organic compounds, specifically those that contain nitrogen, which are often explored for their pharmacological properties.
The synthesis of N-(4-phenylcyclohexyl)cycloheptanamine can be achieved through multiple synthetic routes. A common method involves the reaction of cycloheptanone with an appropriate amine in the presence of a catalyst. Additionally, variations can include the use of different substituents on the phenyl ring to explore structure-activity relationships.
The specific reaction pathway may vary based on the desired substituents and functional groups on the phenyl ring .
N-(4-phenylcyclohexyl)cycloheptanamine features a complex structure characterized by:
The compound exhibits chirality due to the presence of multiple stereocenters, which can influence its biological activity. The three-dimensional conformation plays a crucial role in its interaction with biological targets .
N-(4-phenylcyclohexyl)cycloheptanamine can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst selection to ensure high yields and selectivity .
The mechanism of action for N-(4-phenylcyclohexyl)cycloheptanamine relates primarily to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, particularly those involved in pain modulation and inflammation.
Relevant data from studies indicate that modifications in the molecular structure can significantly affect these properties .
N-(4-phenylcyclohexyl)cycloheptanamine holds potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural analogs have been investigated for:
Arylcyclohexylamines represent a structurally diverse class of compounds initially developed for anesthetic applications, with phencyclidine (1-(1-phenylcyclohexyl)piperidine) recognized as the foundational agent exhibiting NMDA receptor antagonism. Discovered in 1956 through Parke-Davis medicinal chemistry efforts, phencyclidine demonstrated unique "cataleptic" states in animal models, distinguishing it from conventional anesthetics [1] [10]. Subsequent research in the 1960s revealed its propensity to induce psychosis-like effects in humans, redirecting interest toward mechanistic studies of glutamate neurotransmission. Ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone), synthesized in 1962, retained phencyclidine’s dissociative properties but offered a shorter duration of action, facilitating its adoption as a clinical anesthetic and, more recently, as a probe for depression neurobiology [1] [4]. The arylcyclohexylamine scaffold has since been systematically modified to explore structure-activity relationships, particularly concerning NMDA receptor affinity and functional selectivity. These efforts have yielded designer analogs like methoxetamine (2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) and eticyclidine (N-ethyl-1-phenylcyclohexanamine), underscoring the scaffold’s versatility in neuropharmacological tool development [1] [4].
N-(4-phenylcyclohexyl)cycloheptanamine incorporates distinct structural innovations within the arylcyclohexylamine class:
Table 1: Structural Comparison of N-(4-phenylcyclohexyl)cycloheptanamine with Prototypical Arylcyclohexylamines
Compound | Aryl Group Position | Amine Group | Carbonyl Position | Key Structural Features |
---|---|---|---|---|
Phencyclidine | 1-position | Piperidine | Absent | Rigid tertiary amine |
Ketamine | 1-position | Methylamino | 2-position | Chiral center; halogenated aryl ring |
Methoxetamine | 1-position | Ethylamino | 2-position | 3-methoxyaryl substitution |
N-(4-phenylcyclohexyl)cycloheptanamine | 4-position | Cycloheptanamine | Absent | Para-substituted phenyl; flexible amine |
The integration of cycloheptanamine into arylcyclohexylamine design addresses three pharmacological objectives:
Table 2: Influence of Amine Moieties on Predicted Pharmacokinetic Parameters in Arylcyclohexylamines
Amine Group | Relative Lipophilicity (logP) | Susceptibility to N-Demethylation | Predicted Vd (L/kg) | Target Engagement Profile |
---|---|---|---|---|
Methylamino (ketamine) | +0.7 | High | 3–4 | Broad (NMDA, opioid, monoamine targets) |
Piperidine (phencyclidine) | +1.9 | Low | 6–8 | Selective NMDA antagonism |
Cycloheptanamine | +2.4 | Very Low | 8–10 | Potential subunit-selective NMDA block |
The strategic exploration of N-(4-phenylcyclohexyl)cycloheptanamine thus emerges from systematic efforts to refine arylcyclohexylamine pharmacology through steric and electronic modulation, offering a novel chemical probe for investigating NMDA receptor function and dissociative phenomena [1] [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7